1,8-Octanediamine, N,N'-bis(3-methoxy-9-acridinyl)-
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Overview
Description
1,8-Octanediamine, N,N’-bis(3-methoxy-9-acridinyl)- is a compound that belongs to the class of acridine derivatives Acridine derivatives are known for their diverse biological activities, including antitumor, antibacterial, and antiviral properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-Octanediamine, N,N’-bis(3-methoxy-9-acridinyl)- typically involves the reaction of 1,8-octanediamine with 3-methoxy-9-chloroacridine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions usually involve heating the mixture to a temperature of around 100-150°C for several hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
1,8-Octanediamine, N,N’-bis(3-methoxy-9-acridinyl)- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ethanol under inert atmosphere.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield acridone derivatives, while reduction can produce dihydroacridine derivatives. Substitution reactions can lead to a variety of substituted acridine compounds .
Scientific Research Applications
1,8-Octanediamine, N,N’-bis(3-methoxy-9-acridinyl)- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex acridine derivatives.
Biology: Investigated for its potential as a DNA intercalating agent, which can disrupt DNA replication and transcription.
Medicine: Explored for its cytostatic activity against various cancer cell lines.
Industry: Utilized in the development of new materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of 1,8-Octanediamine, N,N’-bis(3-methoxy-9-acridinyl)- involves its ability to intercalate into DNA. This intercalation disrupts the normal structure of DNA, inhibiting replication and transcription processes. The compound targets the DNA double helix, inserting itself between the base pairs, which can lead to the formation of DNA adducts and subsequent cell death. This mechanism is particularly relevant in its anticancer and antimicrobial activities .
Comparison with Similar Compounds
Similar Compounds
1,6-Hexanediamine, N,N’-bis(3-methoxy-9-acridinyl)-: Similar structure but with a shorter aliphatic chain.
Bis(3-aminopropyl)amine, N,N’-bis(3-methoxy-9-acridinyl)-: Contains a different aliphatic backbone but shares similar biological activities.
N,N’-bis(3-amino-propyl)piperazine, N,N’-bis(3-methoxy-9-acridinyl)-: Features a piperazine ring in the backbone, which can influence its biological activity and solubility.
Uniqueness
1,8-Octanediamine, N,N’-bis(3-methoxy-9-acridinyl)- is unique due to its specific aliphatic chain length, which can influence its solubility, reactivity, and biological activity. The presence of the methoxy group on the acridine moiety also contributes to its distinct chemical and biological properties .
Properties
CAS No. |
64955-56-2 |
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Molecular Formula |
C36H38N4O2 |
Molecular Weight |
558.7 g/mol |
IUPAC Name |
N,N'-bis(3-methoxyacridin-9-yl)octane-1,8-diamine |
InChI |
InChI=1S/C36H38N4O2/c1-41-25-17-19-29-33(23-25)39-31-15-9-7-13-27(31)35(29)37-21-11-5-3-4-6-12-22-38-36-28-14-8-10-16-32(28)40-34-24-26(42-2)18-20-30(34)36/h7-10,13-20,23-24H,3-6,11-12,21-22H2,1-2H3,(H,37,39)(H,38,40) |
InChI Key |
APEGUHYDSVLTGU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=NC3=CC=CC=C3C(=C2C=C1)NCCCCCCCCNC4=C5C=CC(=CC5=NC6=CC=CC=C64)OC |
Origin of Product |
United States |
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